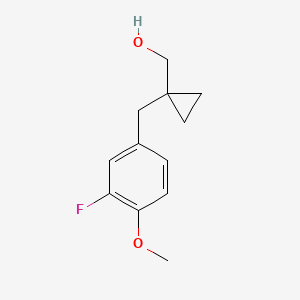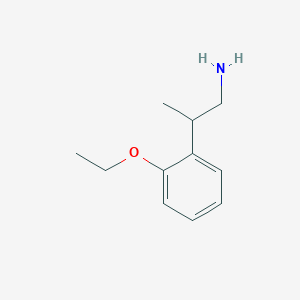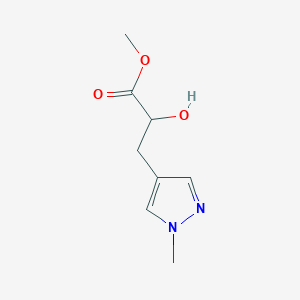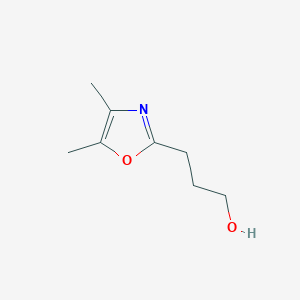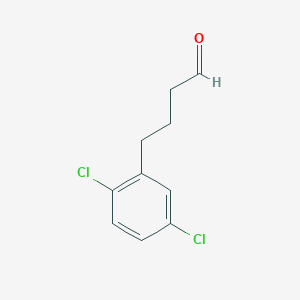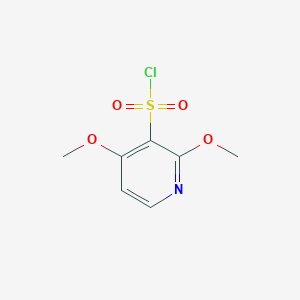
2,4-Dimethoxypyridine-3-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dimethoxypyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C7H8ClNO4S. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is known for its reactivity and is used in various chemical synthesis processes.
准备方法
Synthetic Routes and Reaction Conditions
2,4-Dimethoxypyridine-3-sulfonyl chloride can be synthesized through the diazotization of substituted 3-aminopyridines followed by the substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides . The reaction conditions typically involve the use of sodium nitrite and hydrochloric acid for diazotization, followed by the addition of a sulfonyl chloride reagent.
Industrial Production Methods
In industrial settings, the preparation of pyridine-3-sulfonyl chlorides, including this compound, can be achieved using microchannel reactors. This method involves the rapid diazotization of 3-aminopyridine with isoamyl nitrite and subsequent reaction with thionyl chloride . This approach offers advantages such as mild reaction conditions, high yield, and good product quality.
化学反应分析
Types of Reactions
2,4-Dimethoxypyridine-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, it can potentially undergo such reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to facilitate the substitution process.
Major Products Formed
The major products formed from reactions involving this compound depend on the nucleophile used. For example, reactions with amines can yield sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters.
科学研究应用
2,4-Dimethoxypyridine-3-sulfonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2,4-Dimethoxypyridine-3-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity allows it to modify various substrates, including organic molecules and biomolecules, by introducing sulfonyl groups.
相似化合物的比较
Similar Compounds
Pyridine-3-sulfonyl chloride: A simpler analog without the methoxy groups.
2,4-Dichloropyridine-3-sulfonyl chloride: A similar compound with chlorine substituents instead of methoxy groups.
Uniqueness
2,4-Dimethoxypyridine-3-sulfonyl chloride is unique due to the presence of methoxy groups at the 2 and 4 positions of the pyridine ring. These substituents can influence the compound’s reactivity and properties, making it distinct from other pyridine-3-sulfonyl chlorides.
属性
分子式 |
C7H8ClNO4S |
|---|---|
分子量 |
237.66 g/mol |
IUPAC 名称 |
2,4-dimethoxypyridine-3-sulfonyl chloride |
InChI |
InChI=1S/C7H8ClNO4S/c1-12-5-3-4-9-7(13-2)6(5)14(8,10)11/h3-4H,1-2H3 |
InChI 键 |
OWZRNKPTVDTVKC-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=NC=C1)OC)S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




